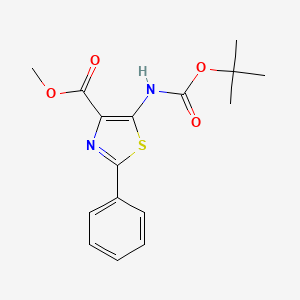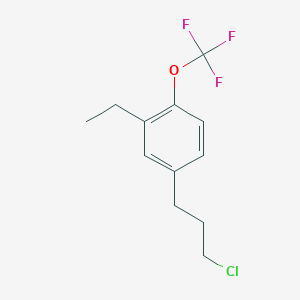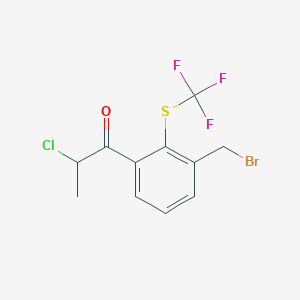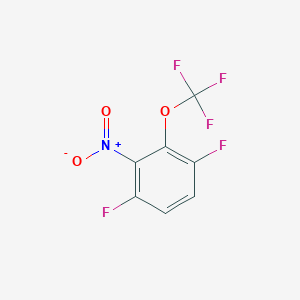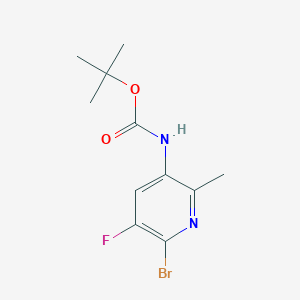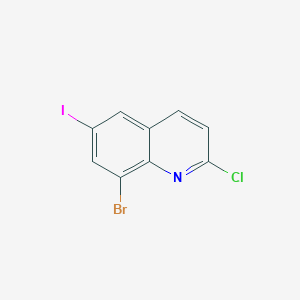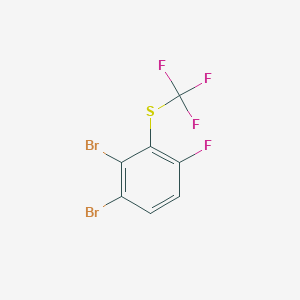
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene is an organofluorine compound with the molecular formula C7H2Br2F4S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
The synthesis of 1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the process may involve intermediate compounds that are further reacted to yield the final product .
Análisis De Reacciones Químicas
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, depending on the context of its use .
Comparación Con Compuestos Similares
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
1,2-Dibromo-4-fluorobenzene: Lacks the trifluoromethylthio group, making it less reactive in certain chemical reactions.
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene: Similar structure but with different positioning of the fluorine atom, leading to different reactivity and applications.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups, which can significantly alter its chemical properties and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Propiedades
Fórmula molecular |
C7H2Br2F4S |
|---|---|
Peso molecular |
353.96 g/mol |
Nombre IUPAC |
1,2-dibromo-4-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Br2F4S/c8-3-1-2-4(10)6(5(3)9)14-7(11,12)13/h1-2H |
Clave InChI |
VPDYWCJQIXACRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)SC(F)(F)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


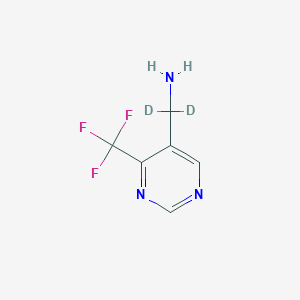
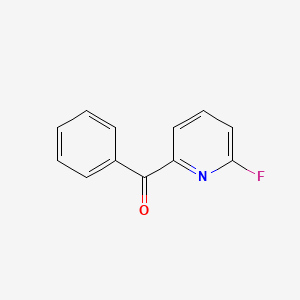
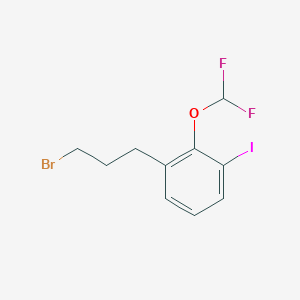


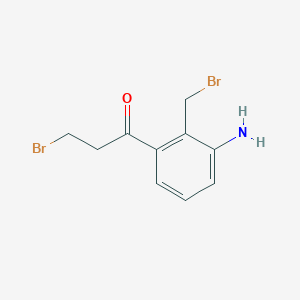
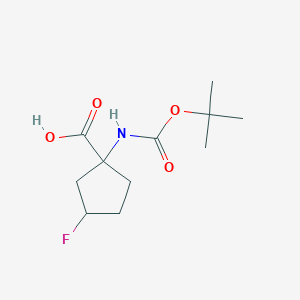
![2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)
